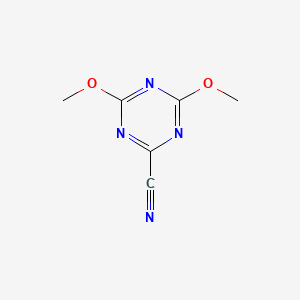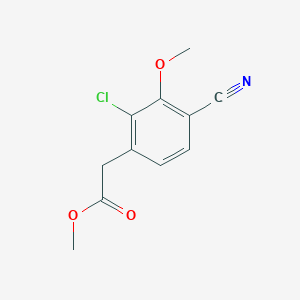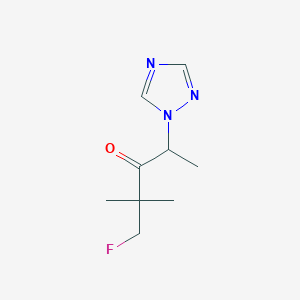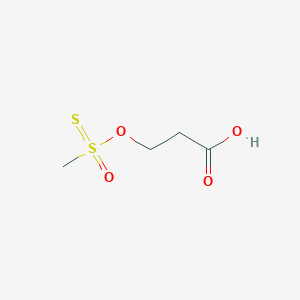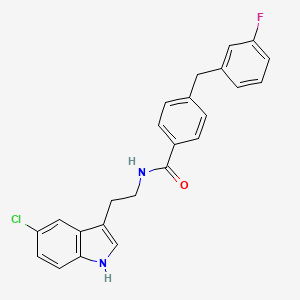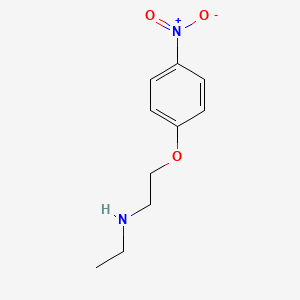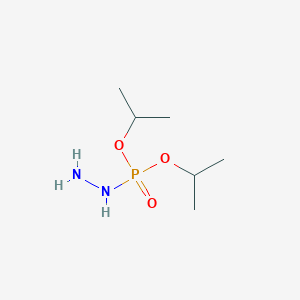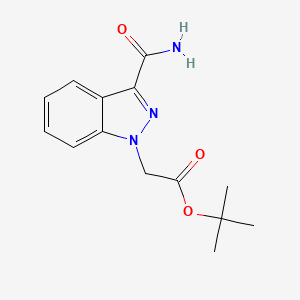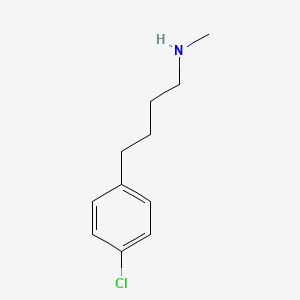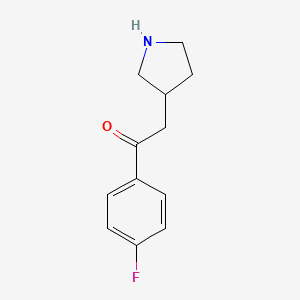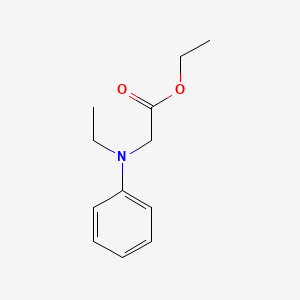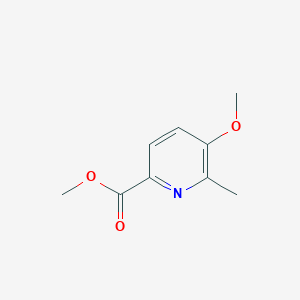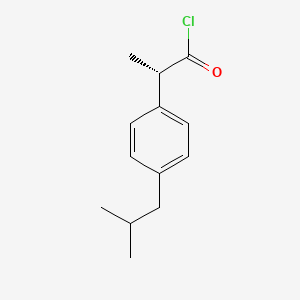
Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)-
Overview
Description
Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)-: is an organic compound that serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. It is derived from 2-(4-Isobutyl-phenyl)-propionic acid, commonly known as ibuprofen, which is a widely used nonsteroidal anti-inflammatory drug (NSAID). The propionyl chloride derivative is utilized in organic synthesis for introducing the propionyl group into other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- typically involves the reaction of 2-(4-Isobutyl-phenyl)-propionic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:
2-(4-Isobutyl-phenyl)-propionic acid+SOCl2→2-(4-Isobutyl-phenyl)-propionyl chloride+SO2+HCl
The reaction is usually carried out under reflux conditions, where the mixture is heated to facilitate the conversion. The by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are typically removed by distillation or by using a gas trap.
Industrial Production Methods: In an industrial setting, the production of Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- follows a similar route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to handle the by-products. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-Isobutyl-phenyl)-propionic acid and hydrochloric acid.
Reduction: It can be reduced to form the corresponding alcohol, 2-(4-Isobutyl-phenyl)-propanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) are used under basic or neutral conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Amides, esters, or thioesters: from nucleophilic substitution.
2-(4-Isobutyl-phenyl)-propionic acid: from hydrolysis.
2-(4-Isobutyl-phenyl)-propanol: from reduction.
Scientific Research Applications
Chemistry: Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- is used as a building block in organic synthesis. It is employed in the preparation of various derivatives of ibuprofen and other related compounds.
Biology and Medicine: In medicinal chemistry, it is used to synthesize prodrugs and analogs of ibuprofen with improved pharmacokinetic properties. These derivatives are studied for their anti-inflammatory, analgesic, and antipyretic activities.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- is primarily related to its role as an intermediate in the synthesis of ibuprofen derivatives. The molecular targets and pathways involved are similar to those of ibuprofen, which inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins that mediate inflammation, pain, and fever.
Comparison with Similar Compounds
2-(4-Isobutyl-phenyl)-propionic acid (Ibuprofen): The parent compound, widely used as an NSAID.
2-(4-Isobutyl-phenyl)-propanol: The reduced form of the propionyl chloride derivative.
2-(4-Isobutyl-phenyl)-propionamide: An amide derivative formed through nucleophilic substitution.
Uniqueness: Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- is unique due to its reactivity and versatility as an intermediate in organic synthesis
Properties
CAS No. |
115588-20-0 |
|---|---|
Molecular Formula |
C13H17ClO |
Molecular Weight |
224.72 g/mol |
IUPAC Name |
(2S)-2-[4-(2-methylpropyl)phenyl]propanoyl chloride |
InChI |
InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3/t10-/m0/s1 |
InChI Key |
QXVRLFIKHYCFJS-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)Cl |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
